Ethyl 5-chloro-3,5-dimethylhex-2-enoate
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Overview
Description
Ethyl 5-chloro-3,5-dimethylhex-2-enoate is an organic compound with the molecular formula C10H17ClO2 It is an ester derivative characterized by the presence of a chloro group and two methyl groups attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3,5-dimethylhex-2-enoate typically involves the esterification of 5-chloro-3,5-dimethylhex-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3,5-dimethylhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: 5-chloro-3,5-dimethylhex-2-enoic acid or 5-chloro-3,5-dimethylhexan-2-one.
Reduction: Ethyl 5-chloro-3,5-dimethylhex-2-enol.
Substitution: Products vary depending on the nucleophile used, such as 5-azido-3,5-dimethylhex-2-enoate or 5-thiocyanato-3,5-dimethylhex-2-enoate.
Scientific Research Applications
Ethyl 5-chloro-3,5-dimethylhex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3,5-dimethylhex-2-enoate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The chloro group can participate in nucleophilic substitution reactions, potentially modifying the activity of target molecules.
Comparison with Similar Compounds
Ethyl 5-chloro-3,5-dimethylhex-2-enoate can be compared with other similar compounds such as:
Ethyl 5-bromo-3,5-dimethylhex-2-enoate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
Ethyl 5-chloro-3,5-dimethylhexanoate: Lacks the double bond, resulting in different chemical properties and reactivity.
Ethyl 5-chloro-3,5-dimethylhex-2-yn-1-oate:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical processes.
Properties
CAS No. |
82343-50-8 |
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Molecular Formula |
C10H17ClO2 |
Molecular Weight |
204.69 g/mol |
IUPAC Name |
ethyl 5-chloro-3,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C10H17ClO2/c1-5-13-9(12)6-8(2)7-10(3,4)11/h6H,5,7H2,1-4H3 |
InChI Key |
KXGREWLVVMRLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CC(C)(C)Cl |
Origin of Product |
United States |
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